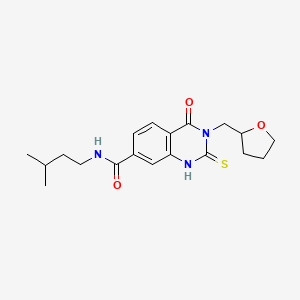

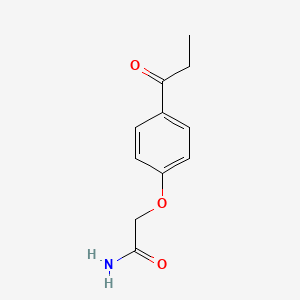

![molecular formula C20H14F3N3O5S B2374388 N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-10-7](/img/structure/B2374388.png)

N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the various functional groups attached to it, including the trifluoromethoxyphenyl group and the benzo[d][1,3]dioxole-5-carboxamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amide group might be involved in reactions with acids or bases, and the thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Antiviral Activity

The compound has shown potential in antiviral activity. For instance, some structurally similar compounds have demonstrated higher antiviral activity against Newcastle disease virus, an avian paramyxovirus .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives, which are part of the compound’s structure, have been researched for their potential as antitumor or cytotoxic drug molecules .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory Drugs

The compound’s thiazole component has been associated with anti-inflammatory properties . This could potentially lead to the development of new anti-inflammatory drugs.

Neuroprotective Drugs

Thiazole derivatives have been associated with neuroprotective properties . This suggests potential applications of the compound in the treatment of neurological disorders.

Treatment of Migraine

The compound has been associated with the modulation of the TRPM8 channel, which has implications in the pathogenesis of migraines . This suggests potential applications of the compound in the treatment of migraines.

Treatment of Obesity

The TRPM8 channel, which the compound has been associated with, has also been linked to obesity . This suggests potential applications of the compound in the treatment of obesity.

Treatment of Dry Eye Disease

The TRPM8 channel has been linked to dry eye disease . This suggests potential applications of the compound in the treatment of this condition.

Mécanisme D'action

Target of Action

The compound, also known as N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, microbial infections, cancer, and neurological disorders .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of thiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O5S/c21-20(22,23)31-14-4-2-12(3-5-14)24-17(27)8-13-9-32-19(25-13)26-18(28)11-1-6-15-16(7-11)30-10-29-15/h1-7,9H,8,10H2,(H,24,27)(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAVLBBKLSCRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

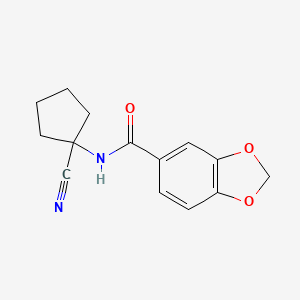

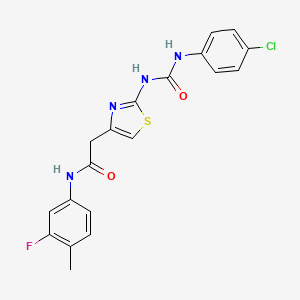

![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)

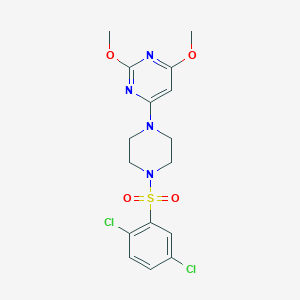

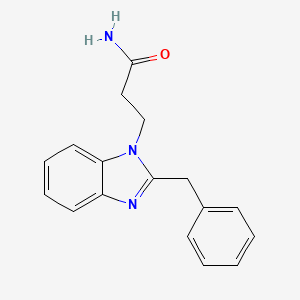

![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)

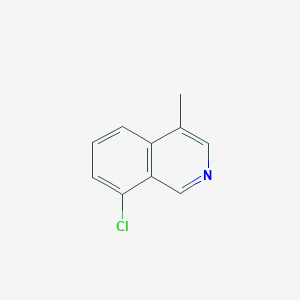

![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2374317.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)